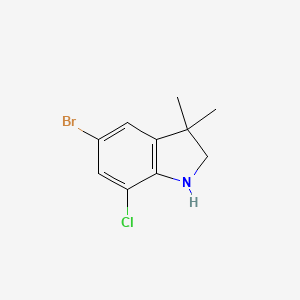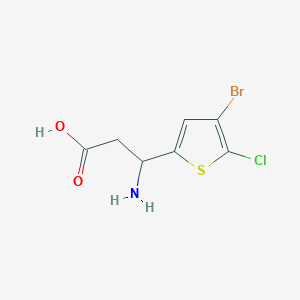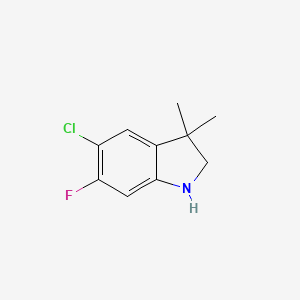![molecular formula C12H9F2NO4 B13081245 (2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13081245.png)
(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid is a chemical compound with a complex structure that includes cyano, difluoromethoxy, and methoxy functional groups
準備方法
The synthesis of (2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:
Formation of the core structure: This involves the reaction of a suitable aldehyde with a cyanoacetic acid derivative under basic conditions to form the core structure.
Introduction of the difluoromethoxy group:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxy groups, to form various substituted products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially important compounds.
作用機序
The mechanism by which (2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The cyano group can interact with nucleophiles, while the difluoromethoxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
(2E)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid can be compared with other similar compounds such as:
(2E)-2-Cyano-3-phenylprop-2-enoic acid: Lacks the difluoromethoxy and methoxy groups, making it less versatile in terms of chemical reactivity.
(2E)-2-Cyano-3-[4-methoxyphenyl]prop-2-enoic acid: Lacks the difluoromethoxy group, which may affect its biological activity.
(2E)-2-Cyano-3-[4-(trifluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C12H9F2NO4 |
|---|---|
分子量 |
269.20 g/mol |
IUPAC名 |
(E)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H9F2NO4/c1-18-10-5-7(4-8(6-15)11(16)17)2-3-9(10)19-12(13)14/h2-5,12H,1H3,(H,16,17)/b8-4+ |
InChIキー |
UBKCXBDGUPFXDL-XBXARRHUSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)OC(F)F |
正規SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


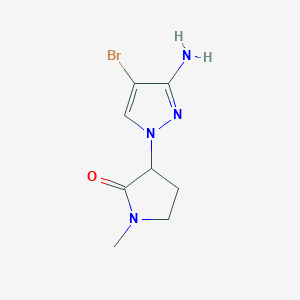
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)
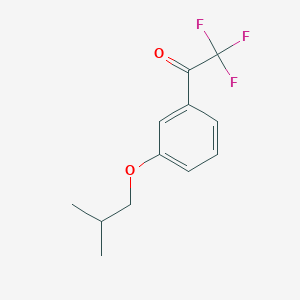

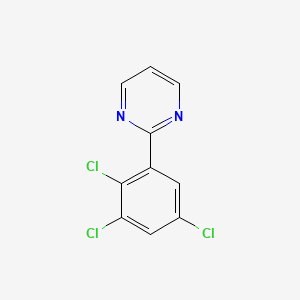

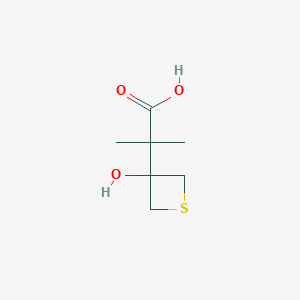
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)



